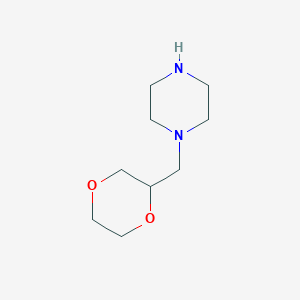

1-(1,4-Dioxan-2-ylmethyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,4-dioxan-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-3-11(4-2-10-1)7-9-8-12-5-6-13-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXANIROTRBABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2COCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441366 | |

| Record name | 1-(1,4-dioxan-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329217-47-2 | |

| Record name | 1-(1,4-dioxan-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1,4 Dioxan 2 Ylmethyl Piperazine and Its Analogs

Precursor Synthesis and Building Block Elaboration

The efficient construction of 1-(1,4-dioxan-2-ylmethyl)piperazine and its analogs relies heavily on the strategic synthesis of its constituent building blocks: substituted 1,4-dioxane (B91453) intermediates and substituted piperazine (B1678402) intermediates.

Synthesis of Substituted 1,4-Dioxane Intermediates

The synthesis of substituted 1,4-dioxane intermediates is a crucial first step. A common and effective method involves the dehydration of glycols. For instance, 1,4-dioxane can be commercially prepared by the acid-catalyzed dehydration of ethylene (B1197577) glycol or polyethylene (B3416737) glycols at elevated temperatures, typically above 170°C. chemicalbook.com This method, however, can lead to charring and the formation of tars. chemicalbook.com

A more refined approach utilizes the reaction of epoxides with ethylene glycol monosodium salt, followed by the cyclization of the resulting diols. enamine.net This strategy allows for the synthesis of 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives. enamine.net Another method involves the reaction of catechol with substituted 1,2-dichloro- or 2-chloronitro-benzenes using metallic potassium in hexamethylphosphoramide (B148902) to produce substituted dibenzo acs.orgresearchgate.netdioxines. researchgate.net

Furthermore, enantiopure 1,4-dioxanes can be synthesized from the reaction of chiral 1,2-diols with vinyl selenones in a one-pot reaction, proceeding through a Michael-initiated, ring-closure (MIRC) mechanism. nih.gov The oxidation of 1,4-dioxane by monooxygenase-containing bacteria can also produce intermediates like 2-hydroxy-1,4-dioxane, which spontaneously oxidizes to 2-hydroxyethoxyacetic acid (HEAA). nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| Ethylene Glycol | Sulfuric Acid (catalyst) | 1,4-Dioxane | chemicalbook.com |

| Epoxides | Ethylene Glycol Monosodium Salt | Substituted 1,4-Dioxanes | enamine.net |

| Catechol | Substituted 1,2-Dichlorobenzenes | Substituted Dibenzo acs.orgresearchgate.netdioxines | researchgate.net |

| Chiral 1,2-Diols | Vinyl Selenones | Enantiopure 1,4-Dioxanes | nih.gov |

Synthesis of Substituted Piperazine Intermediates

The synthesis of substituted piperazine intermediates is equally critical. A variety of methods have been developed to introduce substituents at both the nitrogen and carbon atoms of the piperazine ring.

A general approach involves the double Michael addition of nitrosoalkenes to primary amines, followed by the stereoselective catalytic reductive cyclization of the resulting bis(oximinoalkyl)amines. researchgate.net Another strategy is the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) using various activating agents like alkyl halides or sulfonyl chlorides. researchgate.net

For creating carbon-substituted piperazines, chiral amino acids can be transformed into 3-substituted or 5-substituted piperazine-2-acetic acid esters. acs.orgacs.orgnih.gov These methods often involve the formation of a key chiral 1,2-diamine intermediate followed by annulation to form the piperazine ring. nih.gov The use of protecting groups, such as the Boc group, is common to control the regioselectivity of subsequent reactions. nih.govnih.gov

| Starting Material | Key Strategy | Product | Reference |

| Primary Amines & Nitrosoalkenes | Double Michael Addition & Reductive Cyclization | Substituted Piperazines | researchgate.net |

| DABCO | C-N Bond Cleavage | Substituted Piperazines | researchgate.net |

| Chiral Amino Acids | Formation of Chiral Diamine & Annulation | Substituted Piperazine-2-acetic acid esters | acs.orgacs.orgnih.gov |

| Piperazine & Boc Anhydride | N-Protection | 1-Boc-piperazine | nih.gov |

Carbon-Nitrogen Bond Formation Strategies

The crucial step in the synthesis of this compound is the formation of the carbon-nitrogen bond between the dioxane and piperazine moieties. This is typically achieved through alkylation, amidation, or sulfonamidation reactions.

Alkylation Reactions for Piperazine N-Substitution

N-alkylation of the piperazine ring is a widely used method for C-N bond formation. mdpi.com This can be accomplished through nucleophilic substitution using alkyl halides or sulfonates. mdpi.com To avoid dialkylation, a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a group like Boc (tert-butyloxycarbonyl). researchgate.netresearchgate.net The use of a base such as potassium carbonate is common in these reactions. researchgate.netresearchgate.net

Reductive amination is another important method for N-alkylation. mdpi.com This involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. For instance, N-methylpiperazine can be reacted with N-Boc-piperidin-4-one in the presence of a reducing agent to form the corresponding N-alkylated product. google.com

A direct synthesis of mono-N-alkyl piperazines can be achieved by the condensation of diethanolamine (B148213) with a primary alkyl amine in the presence of a dehydration catalyst like Raney nickel. google.com

| Piperazine Derivative | Alkylating Agent | Conditions | Product | Reference |

| Piperazine (excess) | Alkyl Halide | Base (e.g., K2CO3) | Mono-N-alkylpiperazine | researchgate.net |

| 1-Boc-piperazine | Alkyl Halide | Base (e.g., K2CO3) | N-Alkyl-N'-Boc-piperazine | researchgate.netresearchgate.net |

| Piperazine | Aldehyde/Ketone | Reducing Agent | N-Alkylpiperazine | mdpi.com |

| Diethanolamine | Primary Amine | Dehydration Catalyst | Mono-N-alkylpiperazine | google.com |

Amidation and Sulfonamidation Approaches

Amidation and sulfonamidation provide alternative routes to functionalize the piperazine nitrogen. These reactions typically involve the reaction of a piperazine with an acid chloride or a sulfonyl chloride in the presence of a base like triethylamine (B128534). researchgate.net

For example, 1-(1,4-benzodioxane-2-carbonyl)piperazine can be reacted with various sulfonyl chlorides or acid chlorides to yield a series of novel amide and sulfonamide derivatives. eurjchem.com Similarly, piperazinyl amides of 18β-glycyrrhetinic acid have been prepared through the amidation of 1-Boc-piperazine with 3-acetyl-18β-glycyrrhetinic acid, followed by deprotection. nih.gov The piperazine moiety is also found in a variety of arylamide derivatives that have been synthesized as potential therapeutic agents. nih.gov

| Piperazine Derivative | Acylating/Sulfonylating Agent | Conditions | Product | Reference |

| 1-(1,4-Benzodioxane-2-carbonyl)piperazine | Sulfonyl/Acid Chlorides | Base (e.g., Triethylamine) | Amide/Sulfonamide Derivatives | eurjchem.com |

| 1-Boc-piperazine | 3-Acetyl-18β-glycyrrhetinic acid | Amidation followed by deprotection | Piperazinyl amide of 18β-glycyrrhetinic acid | nih.gov |

| Piperazine | Aryl Acid Chlorides | - | Arylamide derivatives | nih.gov |

Diversification Strategies for the Dioxane Ring System

While the core 1,4-dioxane structure is often maintained, strategies exist to introduce further diversity into this ring system, enhancing the structural complexity and potential biological activity of the final compounds.

One approach involves the use of substituted starting materials in the initial synthesis of the dioxane ring. For instance, employing substituted epoxides or catechols allows for the direct incorporation of functional groups onto the dioxane scaffold. enamine.netresearchgate.net

Post-synthetic modification of the dioxane ring is another viable strategy. While less common for the simple 1,4-dioxane ring itself, related systems can be functionalized. For example, late-stage C-H functionalization using α-bromoboronates has been demonstrated for the meta-position of arenes, a strategy that could potentially be adapted for dioxane-containing aromatic systems. acs.org Furthermore, copper-catalyzed borylative cyclization of allylsilanes provides a route to functionalized silacyclobutanes, highlighting the potential for developing novel cyclization-functionalization strategies for other heterocyclic systems like dioxane. acs.org

Radical Additions to the 1,4-Dioxane Core

While direct radical addition to a pre-formed 1,4-dioxane core is less commonly documented for this specific target, the principles of radical reactions are widely applied in the synthesis of related heterocyclic systems containing piperazine. A notable example is the use of manganese(III) acetate (B1210297) (Mn(OAc)₃) to mediate oxidative radical cyclizations. nih.gov In these reactions, a radical is generated on an active methylene (B1212753) compound, which then adds to an unsaturated system, such as an alkene on a piperazine derivative, to initiate a cyclization cascade. nih.gov

For instance, novel piperazine-containing dihydrofuran compounds have been synthesized through the Mn(OAc)₃-mediated radical cyclization of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov This method involves the formation of an α-carbon radical from the dicarbonyl compound, which then attacks the double bond of the piperazine derivative. nih.gov Subsequent oxidation and intramolecular cyclization yield the final heterocyclic product. nih.gov Although this example leads to a dihydrofuran ring, the underlying principle of generating a radical that adds to a piperazine-appended unsaturated system could be adapted for the synthesis of dioxane-containing analogs.

Another advanced approach involves photoredox catalysis for the C-H functionalization of piperazines. mdpi.comnsf.gov Using catalysts like Iridium(III) tris(2-phenylpyridine) (Ir(ppy)₃), visible light can be used to generate a highly reactive α-amino radical on the piperazine ring. mdpi.com This radical can then couple with various partners, such as arene radical anions or vinyl sulfones, to form α-functionalized piperazines. mdpi.com This methodology provides a powerful tool for directly modifying the piperazine scaffold, which could be a key step in building complex analogs of this compound.

Table 1: Manganese(III) Acetate-Mediated Radical Cyclization of Piperazine Derivatives nih.gov

| Starting Piperazine Derivative | 1,3-Dicarbonyl Compound | Product Yield |

| 1-methacryloyl-4-benzoylpiperazine | Dimedone | 81% |

| 1-methacryloyl-4-(4-chlorobenzoyl)piperazine | Dimedone | 50% |

| 1-methacryloyl-4-(4-methylbenzoyl)piperazine | Dimedone | 64% |

| 1-allyl-4-benzoylpiperazine | Dimedone | 32% |

| 1-allyl-4-(4-methylbenzoyl)piperazine | Dimedone | 20% |

Stereoselective Synthetic Approaches for 1,4-Dioxane Derivatives

Given that the 2-position of the 1,4-dioxane ring in the target molecule is a stereocenter, controlling the stereochemistry during synthesis is of paramount importance. Stereoselective methods are crucial for obtaining enantiomerically pure or enriched products.

A highly effective method for the stereoselective synthesis of 1,4-dioxane derivatives is the Michael-Initiated Ring-Closure (MIRC) reaction. nih.gov This approach utilizes the reaction of enantiopure 1,2-diols with vinyl selenones in the presence of a base. nih.gov The reaction proceeds in a single pot to yield substituted, enantiopure 1,4-dioxanes in good to excellent yields. nih.gov This strategy leverages readily available chiral starting materials to construct the chiral dioxane ring system with high fidelity.

Stereodivergent synthesis offers another powerful tool, allowing for the selective formation of either cis or trans isomers from a common intermediate. For example, in the synthesis of substituted prolinols, diastereoselective hydrogenation of an intermediate using different catalysts, such as Palladium on carbon (Pd/C) versus Crabtree's catalyst, leads to different stereoisomers. elsevierpure.com A similar strategy could be envisioned for controlling the relative stereochemistry of substituents on the 1,4-dioxane ring.

Furthermore, the classic Wittig reaction can be employed to create a double bond, which is then followed by a stereoselective reduction. In the synthesis of piperidine (B6355638) analogues, a Wittig reaction was used to produce a mixture of cis and trans isomers that were separated and then further processed. acs.org This highlights a pathway where an aldehyde precursor to the dioxane side chain could be reacted via a Wittig-type reaction, followed by diastereoselective reduction to set the desired stereochemistry.

Reaction Condition Optimization and Green Chemistry Considerations

Optimizing reaction conditions is essential for maximizing yield, minimizing side products, and ensuring the sustainability of a chemical process. This includes careful selection of solvents and catalysts.

Solvent Selection in Reaction Protocols

Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, classify solvents into categories like 'preferred', 'usable', and 'undesirable'. acs.org

Preferred solvents include water, ethanol, 2-propanol, and ethyl acetate. acs.org

Usable solvents , such as tetrahydrofuran (B95107) (THF), cyclohexane, and toluene, are acceptable but less green. acs.org

Undesirable solvents like pentane, chloroform, and benzene (B151609) should be avoided due to toxicity and environmental concerns. acs.org

In the synthesis of piperazine and dioxane derivatives, a range of solvents has been employed.

The Mn(OAc)₃ mediated radical cyclizations are often performed in glacial acetic acid. nih.gov

THF is a common solvent for reactions involving organometallic reagents like LiAlH₄ and in Staudinger reactions for the synthesis of piperazine-2,5-diones. acs.orgnih.gov

Dimethylformamide (DMF) is used in substitution reactions, for example, with propargyl bromide. acs.org

The trend in modern synthetic chemistry is to replace hazardous solvents with greener alternatives wherever possible, or to utilize solvent-free reaction conditions.

Table 2: Common Solvents in the Synthesis of Piperazine and Dioxane Derivatives

| Reaction Type | Solvent(s) Used | Green Chemistry Consideration |

| Radical Cyclization nih.gov | Acetic Acid | Usable, but corrosive and requires neutralization. |

| Reduction with LiAlH₄ acs.org | Tetrahydrofuran (THF) | Usable; peroxide formation is a safety concern. |

| Substitution Reactions acs.org | Dimethylformamide (DMF) | Usable, but has reproductive toxicity concerns. |

| Staudinger Reaction nih.gov | Tetrahydrofuran (THF), Water | THF is usable; water is a preferred green solvent. |

Catalyst Systems and Reaction Efficiency

Transition Metal Catalysts: As mentioned, Mn(OAc)₃ is an effective mediator for radical cyclizations, although it is used in stoichiometric amounts. nih.gov Catalytic systems are generally preferred. Palladium catalysts are widely used for cross-coupling reactions, such as in the synthesis of vortioxetine, a related piperazine compound. google.com Catalytic hydrogenation using Pd/C or more specialized catalysts like Crabtree's catalyst is key for stereoselective reductions. elsevierpure.com

Photoredox Catalysts: Visible-light photoredox catalysis represents a green and mild alternative to many classical methods. nsf.gov Iridium and ruthenium complexes, as well as organic dyes, can convert light energy into chemical energy to generate highly reactive intermediates in a controlled manner. mdpi.comnsf.gov This approach has been successfully applied to the C-H functionalization of piperazines, offering high efficiency and novel reactivity. mdpi.com The use of light as a traceless reagent and the often-mild reaction conditions are significant advantages from a green chemistry perspective. nsf.gov

Chemical Reactivity and Mechanistic Studies of 1 1,4 Dioxan 2 Ylmethyl Piperazine and Its Derivatives

Transformations Involving the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring in 1-(1,4-Dioxan-2-ylmethyl)piperazine contains two nitrogen atoms. The nitrogen at position 1 (N-1) is tertiary, substituted with the dioxan-2-ylmethyl group. The nitrogen at position 4 (N-4) is a secondary amine, which represents the primary site of reactivity for further functionalization. This secondary amine is nucleophilic and readily participates in a variety of common nitrogen-centered reactions.

Key transformations include:

N-Alkylation: The N-4 nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid formed during the reaction. nih.govgoogle.com Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another efficient method for introducing alkyl substituents. nih.gov Controlling the reaction to achieve mono-alkylation rather than di-alkylation or quaternization can be managed by using a large excess of the piperazine starting material or by employing protecting group strategies. researchgate.net

N-Acylation: The secondary amine reacts readily with acylating agents like acid chlorides or anhydrides to form the corresponding amides. ambeed.com This reaction is often used to introduce a wide array of functional groups and build more complex molecular architectures.

N-Arylation: The introduction of an aryl group at the N-4 position can be accomplished through nucleophilic aromatic substitution reactions or more modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The table below summarizes potential transformations at the N-4 position.

| Reaction Type | Reagent Class | Example Reagent | Product Type |

| N-Alkylation | Alkyl Halide | Ethyl Bromide | 1-(1,4-Dioxan-2-ylmethyl)-4-ethylpiperazine |

| Reductive Amination | Aldehyde | Benzaldehyde | 1-(1,4-Dioxan-2-ylmethyl)-4-benzylpiperazine |

| N-Acylation | Acid Chloride | Acetyl Chloride | 1-Acetyl-4-(1,4-dioxan-2-ylmethyl)piperazine |

| N-Sulfonylation | Sulfonyl Chloride | Tosyl Chloride | 1-(1,4-Dioxan-2-ylmethyl)-4-tosylpiperazine |

Reactivity of the 1,4-Dioxane (B91453) Ring System

The 1,4-dioxane ring is a saturated cyclic ether and is generally considered to be chemically stable and robust under many reaction conditions. It is often employed in medicinal chemistry as a stable, polar structural element. However, under specific and typically harsh conditions, the ether linkages can be cleaved.

Potential reactivity includes:

Acid-Catalyzed Ring Opening: Strong protic or Lewis acids can protonate the oxygen atoms of the ether, activating the C-O bonds towards nucleophilic attack. This could potentially lead to ring-opening, although high temperatures and strong, non-aqueous acidic conditions would likely be required.

Reactivity of Analogs: While the simple 1,4-dioxane ring is stable, related structures show greater reactivity. For instance, 1,4-dioxan-2,5-diones, which contain two ester functionalities within the ring, are susceptible to organo-catalyzed ring-opening polymerization to form poly(α-hydroxyacids). researchgate.net Studies on strained, fused-ring systems, such as azetidines fused to benzodiazepines, show that the four-membered ring can be opened following N-alkylation to create a more reactive azetidinium ion. mdpi.com By analogy, significant activation would be necessary to induce similar reactivity in the stable six-membered dioxane ring of this compound.

Side-Chain Functionalization and Derivatization Reactions

The term "side-chain" in this compound can refer to the methylene (B1212753) (-CH₂-) group that links the piperazine and dioxane rings. Direct functionalization of this aliphatic, unactivated C-H bond is a significant chemical challenge.

Methylene Bridge Inertness: The C-H bonds of the methylene linker are generally non-reactive. Advanced synthetic methods, such as radical reactions or transition-metal-catalyzed C-H activation, would be necessary to achieve direct functionalization at this position. While such reactions are known for other systems, like the functionalization of methylene bridges in calixarenes, their application to this specific molecule is not widely reported. nih.gov

Derivatization via Precursors: A more practical approach to obtaining derivatives with varied side chains involves synthesizing the target molecule from already functionalized precursors. For example, derivatives of this compound can be prepared by starting with a substituted 2-(chloromethyl)-1,4-dioxane (B1265756) and reacting it with the desired piperazine derivative. This allows for the introduction of substituents on either the piperazine or dioxane rings, which in turn modifies the properties of the entire molecule.

Investigating Reaction Mechanisms through Advanced Techniques

The study of reactions involving this compound and its derivatives relies on a suite of advanced analytical and computational techniques to confirm structures, determine stereochemistry, and probe reaction mechanisms.

Spectroscopic and Spectrometric Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the structure of reaction products, confirming the site of functionalization (e.g., at N-4 of the piperazine). nih.govanu.edu.au High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the identity of synthesized compounds. nih.gov

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, including the conformation of the piperazine and dioxane rings and the relative stereochemistry of all substituents. anu.edu.au This technique is invaluable for distinguishing between different isomers that may form during a reaction.

Computational Modeling: Theoretical calculations and molecular modeling serve as powerful tools to investigate reaction pathways. nih.gov For instance, density functional theory (DFT) can be used to calculate the energies of transition states and intermediates, providing insight into reaction kinetics and mechanisms. Molecular docking studies can predict how different derivatives might interact with biological targets, guiding the design of new functional molecules. rsc.org

Dynamic NMR Studies: In cases where conformational isomers exist, such as the chair-boat interconversion of the dioxane ring or the chair-chair interconversion of the piperazine ring, dynamic NMR spectroscopy can be used to study the energy barriers between these conformers.

The table below outlines the application of these techniques.

| Technique | Application | Information Obtained |

| NMR Spectroscopy | Structure Elucidation | Connectivity of atoms, chemical environment, stereochemistry |

| Mass Spectrometry | Molecular Formula Confirmation | Exact mass and elemental composition |

| X-ray Crystallography | Absolute Structure Determination | 3D arrangement of atoms in space, bond lengths, bond angles |

| Computational Modeling | Mechanistic Investigation | Reaction energy profiles, transition state geometries, molecular properties |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule can be obtained.

The ¹H NMR spectrum of 1-(1,4-Dioxan-2-ylmethyl)piperazine provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values of the proton signals are key to assigning the structure.

Due to the symmetry of the 1,4-dioxane (B91453) ring, its protons typically exhibit a characteristic signal around 3.7 ppm. The presence of the piperazine (B1678402) ring and the methylene (B1212753) bridge introduces additional complexity. The protons on the piperazine ring are expected to appear as multiplets in the aliphatic region of the spectrum, typically between 2.3 and 3.0 ppm for a simple substituted piperazine. The methylene protons connecting the dioxan and piperazine rings would likely resonate as a distinct signal, with its chemical shift influenced by the adjacent heteroatoms. The coupling between adjacent, non-equivalent protons provides crucial information about the connectivity of the carbon skeleton.

A representative, though hypothetical, data table for the ¹H NMR spectrum is presented below.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Dioxane-H | ~3.7 | m | 7H |

| Piperazine-H | ~2.4 - 2.8 | m | 8H |

| -CH₂- (bridge) | ~2.5 | d | 2H |

| NH (piperazine) | ~1.8 | s (br) | 1H |

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents.

The carbon atoms of the 1,4-dioxane ring are expected to resonate at approximately 67 ppm. The carbons of the piperazine ring typically appear in the range of 45-55 ppm. The carbon of the methylene bridge would have a chemical shift influenced by the neighboring oxygen and nitrogen atoms.

A hypothetical data table for the ¹³C NMR spectrum is provided for illustrative purposes.

| Assignment | Chemical Shift (ppm) |

| Dioxane-C | ~67.0 |

| Piperazine-C | ~46.0, ~54.0 |

| -CH₂- (bridge) | ~60.0 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity within the dioxane and piperazine rings and between the methylene bridge and the adjacent ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, greatly simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the methylene bridge to the specific attachment points on both the dioxane and piperazine rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of confidence. The fragmentation patterns observed in HRMS can reveal characteristic losses of neutral fragments, aiding in structural confirmation.

In tandem mass spectrometry, the molecular ion is isolated and then subjected to fragmentation. The resulting fragment ions are then analyzed. This technique provides detailed information about the connectivity of the molecule by revealing how it breaks apart. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the two rings, as well as fragmentation of the dioxane and piperazine rings themselves. Analysis of these fragmentation pathways provides strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.

The presence of the piperazine and dioxane rings, along with the connecting methylene group, gives rise to a unique spectral fingerprint. The key functional groups and their expected vibrational frequencies are:

N-H Stretching: The secondary amine in the piperazine ring typically exhibits a stretching vibration in the region of 3200-3500 cm⁻¹. niscpr.res.in

C-H Stretching: The aliphatic C-H bonds of the piperazine and dioxane rings, as well as the methylene bridge, show stretching vibrations in the 2800-3000 cm⁻¹ range. docbrown.info

C-O-C Stretching: The ether linkages within the 1,4-dioxane ring are characterized by strong, asymmetric stretching bands, typically appearing between 1070 and 1140 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring are generally found in the 1020-1250 cm⁻¹ region. niscpr.res.in

Ring Vibrations: Both the piperazine and dioxane rings exhibit characteristic "breathing" or ring deformation vibrations at lower frequencies. researchgate.net

The analysis of these characteristic bands confirms the presence of the key functional moieties within the molecular structure of this compound.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Secondary Amine (Piperazine) | N-H Stretch | 3200 - 3500 |

| Aliphatic CH₂, CH | C-H Stretch | 2800 - 3000 |

| Ether (Dioxane) | C-O-C Asymmetric Stretch | 1070 - 1140 |

X-ray Crystallography for Solid-State Molecular Conformation

Both the piperazine and 1,4-dioxane rings typically adopt a stable chair conformation. nih.govresearchgate.netresearchgate.net This conformation minimizes steric strain and is the most energetically favorable arrangement for these six-membered saturated rings. In derivatives of piperazine, the piperazine ring has been consistently observed to adopt a chair conformation in the solid state. nih.govnih.gov Similarly, studies on dioxane-containing compounds also confirm the prevalence of the chair form for the dioxane ring. researchgate.net

In the crystal lattice, it is anticipated that intermolecular hydrogen bonds would play a significant role, particularly involving the secondary amine proton (N-H) of the piperazine ring acting as a hydrogen bond donor and the oxygen atoms of the dioxane ring or the tertiary nitrogen of a neighboring piperazine ring acting as acceptors. nih.gov Such interactions are crucial in dictating the packing of the molecules in the crystal.

Table 2: Expected Crystallographic Parameters for Piperazine and Dioxane Rings

| Structural Feature | Expected Conformation | Key Influencing Factors |

|---|---|---|

| Piperazine Ring | Chair | Minimization of torsional and steric strain. researchgate.net |

| 1,4-Dioxane Ring | Chair | Anomeric effects and electrostatic interactions. researchgate.net |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are well-suited for the analysis of piperazine derivatives. rdd.edu.iqresearchgate.net

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, a suitable GC method would involve a capillary column with a polar stationary phase to ensure good peak shape and resolution. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides an additional layer of identification based on the mass-to-charge ratio of the fragmented molecule, which is a standard method for the identification of piperazine derivatives. researchgate.netunodc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a common choice. rdd.edu.iq This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, although the lack of a strong chromophore in the molecule means detection might be limited to the low UV range. researchgate.net Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used for more sensitive and specific detection. rdd.edu.iq

The selection of the appropriate chromatographic method and conditions is crucial for achieving accurate quantification and ensuring the purity of the compound. clu-in.orgnih.govddmsinc.com

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Polar capillary column (e.g., DB-17) researchgate.net | Inert gas (e.g., Helium) researchgate.net | Flame Ionization (FID), Mass Spectrometry (MS) |

Theoretical and Computational Investigations of 1 1,4 Dioxan 2 Ylmethyl Piperazine Structure and Reactivity

Quantum Chemical Studies of Electronic Structure and Ground State Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and ground state properties of 1-(1,4-Dioxan-2-ylmethyl)piperazine. researchgate.net These studies involve optimizing the molecular geometry to find the lowest energy conformation and calculating various electronic descriptors. researchgate.net

Theoretical analyses using methods like Hartree-Fock and DFT with basis sets such as 6-311G/B3LYP help in determining properties like bandgap and electronic structure. researchgate.net The simulated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity, with the energy gap between them being a key indicator of chemical stability. researchgate.netmdpi.com For instance, a smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Spectroscopic properties, including UV-Visible, NMR, and FT-IR spectra, can also be computationally predicted. researchgate.net Theoretical calculations of vibrational frequencies can identify characteristic bond stretches, such as those for C-H and C-O in the dioxane ring. researchgate.net These computational predictions complement experimental data and provide a deeper understanding of the molecule's electronic environment. researchgate.net

Table 1: Calculated Electronic Properties of a Piperazine (B1678402) Derivative

| Property | Value |

| HOMO Energy | -0.212671 Hartrees |

| LUMO Energy | -0.042962 Hartrees |

| Energy Gap | -0.169709 Hartrees |

| Data derived from a study on 1,3,4-thiadiazole (B1197879) derivatives, providing a reference for similar heterocyclic compounds. mdpi.com |

Conformational Analysis of the 1,4-Dioxane (B91453) and Piperazine Moieties

The 1,4-dioxane ring predominantly adopts a chair conformation, which is its lowest energy state. acs.orgacs.orgyidu.edu.cn However, it can also exist in other forms like twist-boat and boat conformations, with the half-chair structure acting as a transition state between the chair and twist-boat forms. acs.orgacs.org Ab initio molecular orbital theory has been used to study the inversion of the 1,4-dioxane ring, characterizing various stationary points as energy minima or transition states. acs.orgacs.orgyidu.edu.cn

Similarly, the piperazine ring is known to exist in several conformations, including chair, half-chair, twist-boat, and boat forms. nih.gov The chair conformation is the most thermodynamically stable. nih.gov The presence of substituents on the nitrogen atoms can influence the conformational preference. For instance, in some metal complexes, the piperazine ring adopts a boat conformation to facilitate coordination. nih.gov The energetic barriers for the transformation of chair conformations in piperazines appear to be higher than in cyclohexanes. rsc.org

| Ring System | Most Stable Conformation | Other Possible Conformations | Transition State Example |

|---|---|---|---|

| 1,4-Dioxane | Chair acs.orgacs.org | Twist-boat, Boat acs.orgacs.org | Half-chair acs.orgacs.org |

| Piperazine | Chair nih.gov | Twist-boat, Boat, Half-chair nih.gov | - |

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling can be used to investigate mechanisms such as N-alkylation or N-acylation of the piperazine nitrogen. These calculations would involve identifying the reactants, products, and all intermediate and transition state structures. The energy profile of the reaction can then be mapped to determine the activation energy and the feasibility of the reaction.

For the 1,4-dioxane moiety, studies on its ring inversion provide a model for transition state analysis. acs.orgacs.org The half-chair structure represents a transition state connecting the chair and twist-boat conformers, and its energy determines the barrier to inversion. acs.orgacs.org Similar computational approaches can be applied to reactions involving the entire this compound molecule to predict its reactivity and the stability of reaction intermediates.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in different environments, such as in aqueous solution. researchgate.netdntb.gov.uabohrium.com These simulations can provide insights into the conformational changes of the molecule over time and its interactions with solvent molecules. researchgate.netdntb.gov.uabohrium.com

MD studies on aqueous solutions of 1,4-dioxane have shown how the presence of the solute affects the structure and properties of water. researchgate.netdntb.gov.uabohrium.com For this compound, MD simulations could reveal how the flexible linker between the two rings influences their conformational dynamics and how the molecule as a whole interacts with its surroundings. These simulations are also crucial for understanding the stability of ligand-protein complexes, as demonstrated in studies of other piperazine-containing compounds. polyu.edu.hk The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is often used to assess the stability of the complex. polyu.edu.hk

In Silico Screening and Ligand-Target Interaction Modeling

In silico screening and ligand-target interaction modeling are computational techniques used to predict the binding affinity of a molecule to a specific biological target, such as a protein receptor. nih.gov These methods are widely used in drug discovery to identify potential drug candidates. nih.govnih.gov

For this compound and its derivatives, molecular docking studies can be performed to predict their binding mode and affinity to various targets. nih.govnih.govdntb.gov.uaresearchgate.net This involves generating a 3D model of the ligand and the target protein and then computationally "docking" the ligand into the protein's binding site. The results are often scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. nih.gov

Structure-activity relationship (SAR) studies, which correlate the chemical structure of a series of compounds with their biological activity, can be enhanced by these computational models. dntb.gov.ua For example, docking studies on piperazine derivatives have helped to understand how different substituents on the piperazine ring affect their binding to specific enzymes. dntb.gov.ua Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be used to evaluate the drug-like properties of these compounds. nih.gov

1 1,4 Dioxan 2 Ylmethyl Piperazine As a Scaffold in Advanced Medicinal Chemistry Research

Scaffold Design Principles and Bioisosteric Replacements

The 1-(1,4-dioxan-2-ylmethyl)piperazine scaffold is a testament to the principles of rational drug design. The piperazine (B1678402) ring, a common motif in many approved drugs, is often employed to introduce a basic center, which can be crucial for interacting with acidic residues in target proteins and for improving aqueous solubility and pharmacokinetic properties. The 1,4-dioxane (B91453) ring, on the other hand, is a conformationally flexible heterocycle with two ether oxygen atoms that can act as hydrogen bond acceptors. The methylene (B1212753) linker between these two rings provides a degree of rotational freedom, allowing the molecule to adopt various conformations to fit into different binding pockets.

Bioisosteric replacement is a powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. In the context of the this compound scaffold, several bioisosteric replacements can be envisaged. For instance, the 1,4-dioxane ring could be replaced with other heterocyclic systems like tetrahydrofuran (B95107) or morpholine (B109124) to modulate lipophilicity and hydrogen bonding capacity. The piperazine ring itself is a well-known bioisostere of other cyclic amines such as piperidine (B6355638). However, such a replacement would alter the basicity and the potential for substitution at the second nitrogen atom, which is a key feature for generating chemical diversity.

Structure-Activity Relationship (SAR) Studies on Derivatives

The true potential of the this compound scaffold is realized through the systematic exploration of its structure-activity relationships (SAR). By modifying the substituents on both the piperazine and dioxane rings, medicinal chemists can modulate the affinity and selectivity of the resulting compounds for various biological targets.

Impact of Substituent Modifications on Molecular Recognition

Substitutions on the N4-position of the piperazine ring have been a primary focus of SAR studies. The nature of the substituent at this position plays a critical role in molecular recognition. For example, the introduction of aryl or heteroaryl groups at the N4-position has been shown to be a key determinant of activity at various G-protein coupled receptors (GPCRs). The electronic and steric properties of these aromatic rings, as well as the nature and position of any substituents on them, can significantly influence binding affinity and functional activity.

Exploration of Receptor Binding Profiles

Derivatives of the this compound scaffold have been investigated for their activity at a wide range of receptors, highlighting the scaffold's versatility.

Dopamine (B1211576) Receptors: Arylpiperazine derivatives are well-known ligands for dopamine receptors. SAR studies on related benzodioxane piperazine compounds have shown that the nature of the aryl group on the piperazine is crucial for dopamine D2 receptor affinity. For instance, compounds with a 2-methoxyphenyl group on the piperazine often exhibit high affinity for D2 receptors. While direct data for the non-fused dioxane is limited, it is anticipated that similar trends would be observed.

Serotonin (B10506) Receptors: The 1-(aryl)piperazine moiety is a classic pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The choice of the aryl group and its substitution pattern can lead to compounds with varying degrees of agonist or antagonist activity at these receptors. For example, derivatives with a 2-pyrimidinyl or a 2-methoxyphenyl group on the piperazine have shown high affinity for 5-HT1A receptors.

Muscarinic Receptors: The 1,4-dioxane nucleus has been incorporated into ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs). Studies on related structures have indicated that the stereochemistry of the dioxane ring and the nature of the substituents can influence affinity and selectivity for different mAChR subtypes.

NMDA Receptors: While less common, piperazine-containing compounds have been explored as antagonists for the N-methyl-D-aspartate (NMDA) receptor. The dicarboxylic acid derivatives of piperazine, in particular, have shown activity at the glutamate (B1630785) binding site of the NMDA receptor. The this compound scaffold could potentially be used to develop novel NMDA receptor modulators by incorporating appropriate acidic functionalities.

Sigma Receptors: The piperazine ring is a common feature in many high-affinity sigma receptor ligands. The N-substituent on the piperazine ring is a key determinant of sigma receptor affinity and selectivity. For instance, N-benzyl or N-arylalkyl substituents often lead to potent sigma-1 receptor ligands. A study on a radiolabeled piperazine derivative with a tetrahydrofuran-2-ylmethyl group (a close anal

Applications of 1 1,4 Dioxan 2 Ylmethyl Piperazine in Modern Organic Synthesis

Solvent Properties of 1,4-Dioxane (B91453) in Industrial Synthetic Processes

1,4-Dioxane is a heterocyclic organic compound, classified as an ether, that serves as a versatile aprotic solvent in a multitude of industrial and laboratory settings. mdpi.com Its unique combination of properties, including its miscibility with water and many organic solvents, makes it a valuable medium for a variety of chemical reactions and processes.

Historically, a primary application of 1,4-dioxane was as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane. It was typically used at a concentration of about 3.5% in these solvents. However, the use of 1,1,1-trichloroethane was significantly curtailed under the Montreal Protocol due to its ozone-depleting potential, which consequently reduced the demand for 1,4-dioxane in this specific application.

In contemporary industrial synthesis, 1,4-dioxane is employed as a solvent for a wide range of materials, including inks, adhesives, and cellulose esters. Its higher boiling point (101 °C) compared to other cyclic ethers like tetrahydrofuran (B95107) (THF) (66 °C) allows for reactions to be conducted at higher temperatures. mdpi.com This can be advantageous for accelerating reaction rates and improving yields. Furthermore, 1,4-dioxane is used in the manufacturing of pharmaceuticals, veterinary products, and natural health products as a purifying agent and to facilitate the dispersal of chemicals during manufacturing processes.

The solvent properties of 1,4-dioxane are also leveraged in laboratory-scale synthesis and research. It can serve as a reaction medium for various organic transformations. For instance, it has been used as a solvent in the synthesis of piperazine (B1678402) derivatives and other heterocyclic compounds. mdpi.comnih.gov

Below is a data table summarizing some of the key physical and solvent properties of 1,4-Dioxane.

| Property | Value |

| Chemical Formula | C₄H₈O₂ |

| Molar Mass | 88.11 g/mol |

| Appearance | Colorless liquid |

| Odor | Faint, sweet, ether-like |

| Boiling Point | 101 °C |

| Melting Point | 11.8 °C |

| Density | 1.033 g/cm³ |

| Solubility in Water | Miscible |

| Vapor Pressure | 37 mmHg at 25 °C |

It is important to note that while 1,4-dioxane is a useful solvent, it is also considered a hazardous substance and a potential carcinogen, necessitating careful handling and disposal procedures in industrial and laboratory settings.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of 1-(1,4-dioxan-2-ylmethyl)piperazine and its derivatives is an area ripe for innovation, with a particular focus on environmentally benign methodologies. Traditional synthetic approaches often rely on reagents and solvents that carry a significant environmental burden. Future research will likely pivot towards greener alternatives that prioritize efficiency, safety, and reduced waste.

Key areas of development include:

Catalytic Hydrogenation: Exploring the use of heterogeneous or homogeneous catalysts for the reductive amination of a suitable dioxane-based aldehyde with piperazine (B1678402). This approach could replace less selective and atom-uneconomical reducing agents.

Flow Chemistry: The implementation of continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This technology is particularly well-suited for optimizing the synthesis of piperazine derivatives.

Bio-catalysis: The use of enzymes to catalyze key bond-forming reactions offers a highly specific and environmentally friendly alternative to traditional chemical methods. Research into identifying or engineering enzymes for the synthesis of dioxane-piperazine linkages could be a groundbreaking development.

Recent synthetic strategies for related piperazine derivatives have utilized triethylamine (B128534) (TEA) and 1,4-dioxane (B91453) as a solvent system, often at elevated temperatures. nih.govnih.gov For instance, the synthesis of N-(substituted thiazol-2-yl)-2-(piperazine-1-yl)acetamides and N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl) acetamide (B32628) involved reacting chloroacetamides with piperazine in the presence of TEA and 1,4-dioxane. nih.gov Similarly, the synthesis of 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] nih.govnih.govthiazine 1,1-dioxide was achieved by reacting 3-chloro-2H-benzo[b] nih.govnih.govthiazine 1,1-dioxide with 1-(prop-2-yn-1-yl)piperazine (B1601817) in dioxane with TEA. nih.gov These examples provide a foundation for developing more sustainable one-pot or tandem reactions for this compound, potentially minimizing intermediate isolation steps and solvent usage.

Advanced Computational Design of Next-Generation Dioxane-Piperazine Compounds

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel compounds with desired biological activities. For this compound, computational approaches can guide the synthesis of next-generation analogs with enhanced properties.

Future computational efforts will likely focus on:

Pharmacophore Modeling: Identifying the key structural features of the dioxane-piperazine scaffold that are essential for interaction with specific biological targets. This can be achieved by comparing the structures of known active compounds containing these moieties.

Molecular Docking: Simulating the binding of this compound derivatives to the active sites of various proteins, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. This can help predict binding affinities and guide the design of more potent and selective ligands. nih.govrsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of the electronic and structural properties of the ligand-protein complex, aiding in the fine-tuning of molecular interactions.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic profiles.

Studies on related piperidine (B6355638) and piperazine derivatives have successfully employed molecular docking and dynamics to understand their interactions with targets like the sigma-1 receptor. nih.govrsc.orgacs.orgnih.gov For example, computational studies helped to elucidate the binding mode of a potent sigma-1 receptor agonist, providing a basis for further structure-based optimization. nih.govrsc.org This highlights the potential of applying similar in silico methods to design novel this compound derivatives with specific biological functions.

Expansion of Applications in Chemical Biology Research

The unique structural combination of the dioxane and piperazine rings suggests that this compound could serve as a valuable tool in chemical biology. The piperazine moiety is a common feature in many biologically active compounds, including antipsychotics, antihistamines, and anticancer agents. nih.govwikipedia.org

Potential applications in chemical biology research include:

Development of Chemical Probes: By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers to the this compound scaffold, researchers can create chemical probes to study the localization, dynamics, and interactions of their biological targets within living cells.

Fragment-Based Drug Discovery (FBDD): The dioxane-piperazine core could serve as a starting fragment for FBDD campaigns. By identifying weak-binding fragments that interact with a protein of interest, more potent lead compounds can be developed by growing or linking these fragments.

Modulation of Protein-Protein Interactions (PPIs): The flexible nature of the dioxane-piperazine linkage may allow for the design of molecules that can disrupt or stabilize specific PPIs, which are often implicated in disease states.

The piperazine ring is a well-established pharmacophore. wikipedia.org For instance, piperazine derivatives have been investigated as inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in cancer metabolism. nih.gov Others have been explored as radioprotective agents and as apoptosis inhibitors. nih.govnih.gov These diverse applications underscore the potential of the this compound scaffold as a starting point for developing novel chemical tools and therapeutic leads.

Integration with High-Throughput Screening Methodologies for Chemical Probe Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological process. youtube.com Integrating the synthesis of a diverse library of this compound derivatives with HTS campaigns could accelerate the discovery of novel chemical probes.

Key aspects of this integration include:

Combinatorial Synthesis: The modular nature of the this compound structure is amenable to combinatorial synthesis, where different building blocks can be systematically combined to generate a large and diverse chemical library.

Assay Development: Developing robust and sensitive assays that are compatible with HTS formats is crucial. These could include biochemical assays measuring enzyme activity or cell-based assays reporting on specific signaling pathways. nih.govcuanschutz.edu

Data Analysis and Hit Validation: Advanced data analysis techniques are needed to identify true "hits" from the large datasets generated by HTS. youtube.com Promising hits would then be subjected to further validation and optimization.

HTS has been successfully employed to screen for inhibitors of various enzymes, leading to the identification of novel chemical scaffolds. nih.gov The use of state-of-the-art automation and robotics can enable the screening of millions of compounds in a short period. youtube.com By creating a focused library of this compound derivatives, researchers can leverage the power of HTS to uncover new biological activities and develop valuable chemical probes for a wide range of research applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1,4-Dioxan-2-ylmethyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Nucleophilic substitution or alkylation reactions are commonly used. For example, reacting piperazine with a dioxane-containing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) as the mobile phase .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate:hexane gradient) or recrystallization from benzene-hexane mixtures .

- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of alkylating agent) and reaction time (6–24 hours) to improve yield. Use anhydrous solvents to minimize side reactions .

Q. How can researchers characterize the structural and chemical properties of this compound using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Assign proton environments (e.g., piperazine N–CH₂ and dioxane O–CH₂ groups) and confirm connectivity .

- IR Spectroscopy : Identify functional groups (e.g., C–O–C stretch in dioxane at ~1,100 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Purity Assessment : Perform HPLC with UV detection or TLC with iodine vapor staining .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the biological activity of piperazine derivatives like this compound?

- Approach :

- Step 1 : Validate compound purity using NMR and mass spectrometry to rule out impurities affecting bioactivity .

- Step 2 : Perform dose-response assays (e.g., IC₅₀ studies) in triplicate to assess reproducibility .

- Step 3 : Compare with structurally similar analogs (e.g., fluorobenzyl-piperazine derivatives) to isolate the role of the dioxane moiety .

- Step 4 : Use molecular docking to predict binding interactions with targets (e.g., GPCRs) and reconcile discrepancies with experimental results .

Q. How can computational chemistry methods be applied to predict the interaction mechanisms between this compound and biological targets?

- Protocol :

- Molecular Docking : Utilize software like AutoDock Vina to model binding poses with receptors (e.g., CXCR3) based on charge and steric complementarity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in explicit solvent .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict activity trends .

Q. What advanced techniques are recommended for elucidating the crystal structure and conformational dynamics of this compound?

- Structural Analysis :

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol) and collect data at 100 K. Solve structures using SHELX and refine with Olex2 .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths and angles .

Methodological Tables

Table 1 : Key Synthetic Parameters for Piperazine Derivatives

| Parameter | Optimal Range | References |

|---|---|---|

| Reaction Time | 6–24 hours | |

| Temperature | RT to 80°C | |

| Purification Solvent | Ethyl acetate:hexane | |

| Yield Optimization | 1.2 equiv. alkylating agent |

Table 2 : Spectroscopic Benchmarks for Structural Confirmation

| Technique | Diagnostic Signal | References |

|---|---|---|

| ¹H NMR | δ 2.5–3.5 ppm (N–CH₂) | |

| IR | 1,100 cm⁻¹ (C–O–C) | |

| HRMS | [M+H]⁺ = Calculated ± 0.001 Da |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.